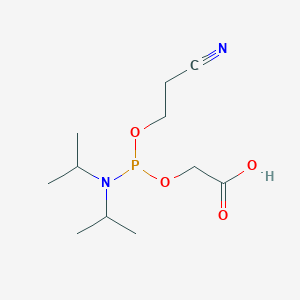
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is an organic compound widely used in the field of organic synthesis. It is known for its role as a phosphorylating reagent, particularly in the synthesis of nucleotides and oligonucleotides. The compound’s structure includes a cyanoethoxy group, diisopropylamino group, and a phosphinooxy group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid typically involves the reaction of diisopropylamine with phosphorus trichloride, followed by the addition of 2-cyanoethanol. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred and heated to facilitate the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency, and advanced purification techniques, such as chromatography, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the cyanoethoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding acids and amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and alcohols are used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoramidites.
Hydrolysis: Corresponding acids and amines
Scientific Research Applications
2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid is extensively used in scientific research, including:
Chemistry: As a phosphorylating reagent in the synthesis of nucleotides and oligonucleotides.
Biology: In the preparation of modified nucleotides for studying DNA and RNA interactions.
Medicine: In the development of therapeutic oligonucleotides for gene therapy.
Industry: Used in the production of phospholipids and other phosphorylated biomolecules .
Mechanism of Action
The compound exerts its effects through the formation of phosphoramidite intermediates. These intermediates react with nucleophiles, such as hydroxyl groups, to form phosphite triesters. The reaction proceeds through a series of nucleophilic attacks and eliminations, ultimately leading to the formation of phosphorylated products. The molecular targets include hydroxyl groups on nucleotides and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness
Compared to similar compounds, 2-(((2-Cyanoethoxy)(diisopropylamino)phosphino)oxy)acetic Acid offers higher stability and efficiency in phosphorylation reactions. Its unique combination of functional groups allows for versatile applications in both research and industrial settings .
Properties
Molecular Formula |
C11H21N2O4P |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyacetic acid |
InChI |
InChI=1S/C11H21N2O4P/c1-9(2)13(10(3)4)18(16-7-5-6-12)17-8-11(14)15/h9-10H,5,7-8H2,1-4H3,(H,14,15) |
InChI Key |
GVYFSXRUGGXHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















